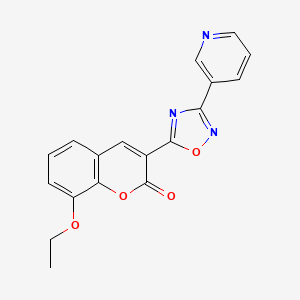
8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as EPOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EPOC belongs to the class of oxadiazole derivatives and is known for its unique pharmacological properties, which make it a promising candidate for drug development.
Scientific Research Applications
Anticancer Activity
Studies have indicated potential anticancer activity in compounds similar to 8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. For instance, polymorphic structures of related compounds were analyzed, assuming their potential anticancer properties (Shishkina et al., 2019).
Synthesis and Bio-Evaluation
The synthesis of novel derivatives, including structures similar to the compound , has been conducted, with evaluations for antimicrobial, antifungal, and antimalarial activities. For example, new derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and evaluated for these activities (Shah et al., 2016).
Antibacterial and Antifungal Agents
A novel series of oxadiazole derivatives containing a 2H-chromen-2-one moiety, which is structurally related to the compound of interest, has been synthesized. These derivatives were tested for their antibacterial and antifungal activities, showing potential as therapeutic agents (Mahesh et al., 2022).
Molecular Structure Analysis
Research has also focused on the molecular structure of related compounds. For instance, the molecular structure of 3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one was analyzed, providing insights into the intermolecular interactions that could be relevant for similar compounds like 8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (Koh, 2016).
properties
IUPAC Name |
8-ethoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-23-14-7-3-5-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)12-6-4-8-19-10-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPDNCZBQIJGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

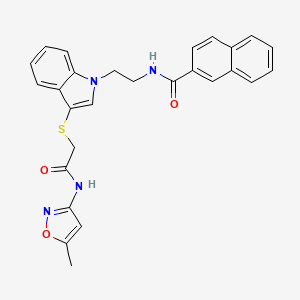
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2473225.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)



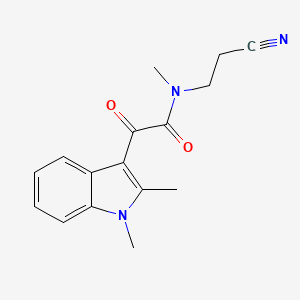
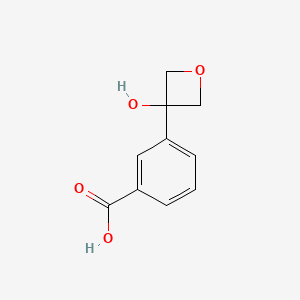
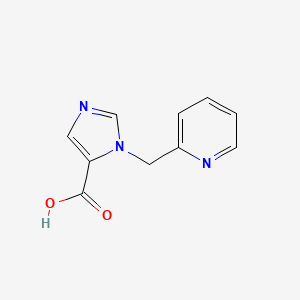

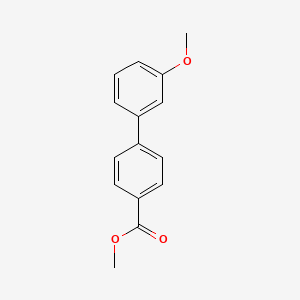
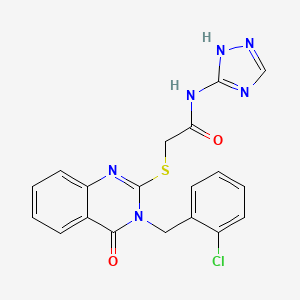
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)